Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- typically involves multiple steps. One common method includes the reaction of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid with (3-phenoxyphenyl)methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Cyclopropanecarboxylic acid derivatives
- Dichlorophenyl esters
- Phenoxyphenyl esters
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
67597-21-1 |
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Molecular Formula |
C25H22Cl2O4 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22Cl2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3/t24-/m0/s1 |
InChI Key |
PDVNEZJYIDLDMJ-DEOSSOPVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@]2(CC2(Cl)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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